molecular formula C4H10N2O2 B13998475 1-Hydroxy-3-propylurea CAS No. 5710-12-3

1-Hydroxy-3-propylurea

Cat. No.: B13998475
CAS No.: 5710-12-3
M. Wt: 118.13 g/mol
InChI Key: AFPCHXICZQCREU-UHFFFAOYSA-N
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Description

1-Hydroxy-3-propylurea is a chemical compound with the molecular formula C4H10N2O2 It is characterized by the presence of a hydroxyl group (-OH) and a urea moiety

Preparation Methods

The synthesis of 1-Hydroxy-3-propylurea can be achieved through several synthetic routes. One common method involves the reaction of propylamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Hydroxy-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-3-propylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-propylurea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The urea moiety can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Hydroxy-3-propylurea can be compared with other similar compounds, such as:

    Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers.

    3-Hydroxypropionic acid: Used in the production of biodegradable polymers.

    Propylurea: A simpler analog without the hydroxyl group.

Properties

CAS No.

5710-12-3

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

1-hydroxy-3-propylurea

InChI

InChI=1S/C4H10N2O2/c1-2-3-5-4(7)6-8/h8H,2-3H2,1H3,(H2,5,6,7)

InChI Key

AFPCHXICZQCREU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NO

Origin of Product

United States

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